molecular formula C11H14N3NaO B12703013 1H-Benzotriazole, 5-(pentyloxy)-, sodium salt CAS No. 153454-44-5

1H-Benzotriazole, 5-(pentyloxy)-, sodium salt

Cat. No.: B12703013
CAS No.: 153454-44-5
M. Wt: 227.24 g/mol
InChI Key: YRHXESGPORKPMK-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 5-(pentyloxy)-, sodium salt is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its diverse applications, particularly as a corrosion inhibitor for metals such as copper .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzotriazole, 5-(pentyloxy)-, sodium salt typically involves the reaction of 1H-Benzotriazole with pentyloxy groups under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1H-Benzotriazole, 5-(pentyloxy)-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1H-Benzotriazole, 5-(pentyloxy)-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)-, sodium salt involves its ability to form stable coordination compounds with metal surfaces. This property allows it to act as a corrosion inhibitor by creating a protective layer on the metal surface, preventing oxidation and degradation. The compound’s molecular targets include metal ions, and its pathways involve complex formation and surface adsorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzotriazole, 5-(pentyloxy)-, sodium salt is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination compounds with metals makes it particularly effective as a corrosion inhibitor, setting it apart from other benzotriazole derivatives .

Properties

CAS No.

153454-44-5

Molecular Formula

C11H14N3NaO

Molecular Weight

227.24 g/mol

IUPAC Name

sodium;5-pentoxybenzotriazol-1-ide

InChI

InChI=1S/C11H14N3O.Na/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10;/h5-6,8H,2-4,7H2,1H3;/q-1;+1

InChI Key

YRHXESGPORKPMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)[N-]N=N2.[Na+]

Origin of Product

United States

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